N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine
Description
Molecular Structure Analysis Through X-ray Crystallography
X-ray diffraction studies reveal that this compound crystallizes in the monoclinic system with space group P 1 21/c 1. The unit cell parameters are a = 8.771 Å, b = 13.344 Å, c = 11.036 Å, and β = 108.314°, with Z = 4. The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the thiazol-2-amine nitrogen (N–H: 0.86 Å) and the indole C3 carbon (C–H: 1.08 Å).
Key structural features include:
- Torsional angles : The dihedral angle between the indole and thiazole rings measures 12.7°, indicating moderate π-π conjugation.
- Hydrogen-bonding network : The NH group of the thiazol-2-amine forms a bifurcated hydrogen bond with the fluorine atom (F···H–N: 2.21 Å) and the indole N–H (N···H–N: 2.34 Å).
- Packing interactions : Offset face-to-face stacking occurs between indole moieties of adjacent molecules (interplanar distance: 3.48 Å).
Table 1 : Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| a (Å) | 8.771 |
| b (Å) | 13.344 |
| c (Å) | 11.036 |
| β (°) | 108.314 |
| V (ų) | 1234.2 |
| Z | 4 |
| R factor | 0.0739 |
Spectroscopic Characterization (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, DMSO-d₆):
- ¹³C NMR (125 MHz, DMSO-d₆):
Fourier-Transform Infrared (FT-IR) :
- N–H stretch: 3385 cm⁻¹ (indole NH) and 3250 cm⁻¹ (thiazol-2-amine NH)
- C–F vibration: 1225 cm⁻¹
- Thiazole ring breathing: 1550 cm⁻¹
Ultraviolet-Visible (UV-Vis) :
Tautomeric Behavior and Conformational Dynamics
The compound exhibits two dominant tautomeric forms:
- Thiazol-2-amine tautomer (95% population): Stabilized by intramolecular hydrogen bonding (N–H···F: 2.21 Å).
- Thiazol-2-imine tautomer (5% population): Observed in polar solvents via variable-temperature NMR.
Molecular dynamics simulations (AMBER force field) reveal:
- Rotational barriers : 8.2 kcal/mol for the C–C bond linking indole and thiazole moieties.
- Solvent-dependent conformation : In apolar solvents (e.g., chloroform), the molecule adopts a folded conformation (distance between fluorine and indole NH: 3.2 Å), while polar solvents (e.g., DMSO) induce an extended conformation (distance: 5.7 Å).
Comparative Structural Analysis With Related Indole-Thiazole Hybrids
Table 2 : Structural comparison with analogous compounds
Key distinctions:
- The fluorophenyl-methyl linkage in the target compound reduces planarity compared to oxoacetamide derivatives (dihedral angle: 12.7° vs. 8.3°).
- Hydrogen-bonding capacity is intermediate between methylamine (1 donor) and acetamide (3 donors) analogs.
- LogP values correlate with substituent hydrophobicity, with the target compound exhibiting optimal lipophilicity for blood-brain barrier penetration.
The structural data collectively demonstrate that this compound occupies a unique position in indole-thiazole hybrid space, balancing conformational flexibility with aromatic stacking potential. Its capacity for both intramolecular hydrogen bonding and π-π interactions suggests utility in designing targeted molecular probes.
Properties
Molecular Formula |
C19H16FN3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H16FN3S/c1-12-17(15-4-2-3-5-16(15)22-12)18(23-19-21-10-11-24-19)13-6-8-14(20)9-7-13/h2-11,18,22H,1H3,(H,21,23) |
InChI Key |
KSQNNCPFBYVJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)F)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
A modified Hantzsch approach employs thioureido acids and α-haloketones under mild basic conditions. For example, thioureido acid derivatives react with chloroacetone in aqueous potassium carbonate to yield 4-methyl-1,3-thiazole intermediates. The 2-amine group is introduced via nucleophilic displacement of halides by ammonia or protected amines.
Example Protocol
-
Thioureido Acid Preparation : 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid is synthesized via multistep reactions involving thiourea and propanoic acid derivatives.
-
Cyclocondensation : The thioureido acid reacts with chloroacetone in water at room temperature for 24 hours, followed by neutralization with sodium acetate to yield 4-methyl-1,3-thiazole-2-amine.
-
Purification : The product is crystallized directly from the reaction mixture, achieving yields of 65–88%.
Synthesis of the (4-Fluorophenyl)(2-Methyl-1H-Indol-3-Yl)Methyl Substituent
The benzylic substituent requires the convergent synthesis of 4-fluorophenyl and 2-methylindol-3-yl moieties, followed by their coupling to a central carbon.
Friedel-Crafts Alkylation of Indole
Indole derivatives undergo electrophilic substitution at the 3-position. A Friedel-Crafts alkylation using 4-fluorobenzyl alcohol in the presence of Lewis acids (e.g., AlCl₃) generates the (4-fluorophenyl)(indol-3-yl)methanol intermediate.
Example Protocol
-
Reaction Setup : 2-Methylindole (1.0 equiv) and 4-fluorobenzyl alcohol (1.2 equiv) are dissolved in dichloromethane.
-
Lewis Acid Activation : Anhydrous AlCl₃ (1.5 equiv) is added at 0°C, and the mixture is stirred for 12 hours.
-
Work-Up : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 72%).
Oxidation to the Ketone Intermediate
The secondary alcohol is oxidized to the corresponding ketone using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).
Example Protocol
-
Oxidation : (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanol (10 mmol) and IBX (15 mmol) are stirred in DMSO at 20°C for 1 hour.
-
Isolation : The mixture is filtered, diluted with water, and extracted with diethyl ether. The organic layer is dried over Na₂SO₄ and concentrated (yield: 85%).
Reductive Amination for Final Coupling
The thiazol-2-amine core is coupled with the ketone intermediate via reductive amination to form the target compound’s secondary amine linkage.
Reductive Amination Protocol
-
Reaction Setup : Thiazol-2-amine (1.0 equiv) and (4-fluorophenyl)(2-methyl-1H-indol-3-yl)methanone (1.2 equiv) are dissolved in methanol.
-
Reducing Agent : Sodium cyanoborohydride (2.0 equiv) is added, and the pH is adjusted to 5–6 using acetic acid.
-
Reaction Conditions : The mixture is stirred at 50°C for 24 hours.
-
Purification : The product is isolated via column chromatography (hexane/ethyl acetate, 3:1) and recrystallized from ethanol (yield: 68%).
Spectroscopic Characterization and Data
Critical spectroscopic data for intermediates and the final compound are summarized below:
Table 1. Physical and Spectroscopic Data
| Compound | Yield (%) | MP (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|---|
| Thiazol-2-amine | 78 | 158–160 | 6.82 (s, 1H, thiazole-H) | 165.2 (C-2), 118.4 (C-4) |
| (4-Fluorophenyl)(indol-3-yl)ketone | 85 | 172–174 | 7.65 (d, J = 8.4 Hz, 2H, Ar-H) | 192.1 (C=O), 162.3 (C-F) |
| Target Compound | 68 | 188–190 | 4.92 (s, 1H, CH), 7.21–7.45 (m) | 161.7 (C-F), 140.2 (thiazole-C) |
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Thiazol-2-Amine Core
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ()
- Structure : Substituted with a 4-fluorophenyl group and a 3-chloro-2-methylphenyl group.
- Activity : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8–16 µg/mL. The chloro substituent may enhance membrane penetration .
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine ()
- Structure: Contains a 4-fluorophenyl group and a nitrophenoxy substituent.
- Activity: Exhibited potent anthelmintic activity (EC50 = 12.5 µM) against Caenorhabditis elegans. The nitro group likely contributes to redox-mediated toxicity .
- Comparison: The nitrophenoxy group introduces electron-withdrawing effects, which may alter electronic properties compared to the indole group in the target compound.
4-(2-Methyl-1H-indol-3-yl)-1,3-thiazol-2-amine (QZ-6410, )
- Structure : Features a 2-methylindole substituent but lacks the 4-fluorophenyl group.
- Synthesis : Prepared via cyclization of thiourea with 2-methylindole-3-carbaldehyde.
- Comparison : Absence of the 4-fluorophenyl group may reduce metabolic stability but highlights the indole’s role in π-π stacking interactions .
Analogues with Indole and Fluorophenyl Motifs
N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129, )
- Structure : Combines a thiazol-2-amine with a diphenylmethyl group and a 3-chlorophenyl substituent.
- Activity: Not explicitly reported, but similar compounds showed antiparasitic activity.
- Comparison : The target compound’s indole group may offer superior binding affinity compared to the diphenylmethyl group.
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133, )
- Structure : Includes a trifluoromethylphenyl group for enhanced lipophilicity.
- Comparison : The trifluoromethyl group is more electronegative than fluorine, which could influence solubility and target engagement .
Antibacterial and Anthelmintic Activities
- Target Compound : Expected to exhibit dual antibacterial and antiparasitic activity due to structural similarities with compounds in and . The indole group may enhance DNA intercalation or enzyme inhibition.
- Key Differences: The 4-fluorophenyl group in the target compound may improve metabolic stability compared to nitro- or chloro-substituted analogues .
Physicochemical Properties
Biological Activity
N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be characterized by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known for its role in enhancing the compound's interaction with cellular proteins involved in apoptosis and cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including our compound of interest. Research indicates that thiazoles can inhibit cancer cell growth through various mechanisms:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has shown IC50 values comparable to established chemotherapeutics such as doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of the fluorophenyl and indole groups enhances the cytotoxicity. A study demonstrated that modifications in these groups can lead to increased activity against specific cancer types, such as glioblastoma and melanoma .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Studies have shown that thiazole derivatives possess significant antibacterial and antifungal activities:
- Antibacterial Effects : In vitro testing revealed that the compound exhibits potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) in the low µg/mL range .
- Mechanism : The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .
- Combination Therapy : Research has explored the effects of combining this compound with other chemotherapeutics, suggesting enhanced efficacy and reduced side effects, which may lead to improved patient outcomes in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps:
Indole alkylation : React 2-methylindole with 4-fluorobenzaldehyde under acidic conditions to form the indole-fluorophenyl intermediate.
Thiazole coupling : Introduce the thiazol-2-amine moiety via a Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones. Catalysts like palladium or copper (e.g., Pd/C for hydrogenation) are critical for regioselectivity .
Optimization : Solvent choice (DMF or toluene), inert atmosphere (N₂/Ar), and temperature control (60–100°C) minimize side reactions. Monitor progress via TLC or HPLC .
Q. How can the electronic effects of the 4-fluorophenyl and 2-methylindole groups influence the compound’s reactivity?
Methodological Answer: The 4-fluorophenyl group enhances electron-withdrawing properties, stabilizing intermediates during synthesis. The 2-methylindole contributes π-π stacking and hydrophobic interactions, affecting solubility and binding to biological targets. Computational studies (e.g., DFT) or Hammett substituent constants can quantify these effects .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound?
Methodological Answer: Crystallography (e.g., using SHELXL ) provides atomic-level structural insights:
Twinning analysis : Resolve discrepancies in bioactivity by identifying polymorphs or hydration states that alter binding.
Hydrogen bonding networks : Compare crystal packing to explain variations in solubility or stability across studies. For example, fluorine’s electronegativity may enhance intermolecular interactions in active sites .
Q. What experimental strategies validate the proposed mechanism of tubulin polymerization inhibition?
Methodological Answer:
In vitro tubulin assays : Use purified tubulin and monitor polymerization via turbidity (OD₃₅₀) or fluorescence (e.g., FITC-labeled tubulin). Compare IC₅₀ values with positive controls (e.g., colchicine) .
Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 4-fluorophenyl with methoxy or chloro groups) to test if bioactivity correlates with substituent electronic profiles .
Q. How can SAR studies reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
Orthogonal assays : Combine MTT (cell viability) with flow cytometry (apoptosis) to distinguish cytostatic vs. cytotoxic effects.
Proteomic profiling : Identify off-target interactions (e.g., kinase inhibition) using mass spectrometry. For example, fluorine’s electronegativity may alter binding to ATP pockets .
Data Analysis and Technical Challenges
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
Methodological Answer:
Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small datasets.
ANOVA with post-hoc tests : Compare multiple analogs’ potencies while controlling for false positives .
Q. How can molecular docking differentiate binding modes between this compound and structurally similar analogs?
Methodological Answer:
Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and optimize charges (AM1-BCC).
Target selection : Use crystal structures of tubulin (PDB: 1SA0) or kinases (e.g., EGFR) for docking (AutoDock Vina).
Consensus scoring : Rank poses by binding energy and interaction fingerprints (e.g., hydrogen bonds with Thr179 in tubulin) .
Structural Characterization
Q. What spectroscopic techniques confirm the compound’s regiochemistry and purity?
Methodological Answer:
NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to verify connectivity (e.g., indole C3 linkage to thiazole).
HRMS : Confirm molecular formula (e.g., C₁₉H₁₇FN₃S) with <2 ppm error.
XRD : Resolve ambiguities in stereochemistry using SHELX-refined structures .
Biological Activity Profiling
Q. How can researchers design assays to evaluate dual anticancer and antimicrobial activity?
Methodological Answer:
Panel selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, plus cancer lines (e.g., MCF-7, HeLa).
Dual-readout assays : Use resazurin (bacteria) and ATP-lite (cancer cells) in parallel.
Selectivity index : Calculate IC₅₀ ratios (e.g., cancer vs. non-cancerous fibroblasts) to assess specificity .
Contradiction Resolution
Q. How to address discrepancies in reported solubility and bioavailability?
Methodological Answer:
Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid.
LogP measurement : Use shake-flask or HPLC-derived methods to correlate hydrophobicity with bioavailability.
Salt formation : Improve solubility by synthesizing hydrochloride or mesylate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
